2-(9-Decen-1-yl)isoindoline-1,3-dione
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Overview
Description
2-(9-Decen-1-yl)isoindoline-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Decen-1-yl)isoindoline-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, resulting in the formation of multifunctionalized isoindole-1,3-diones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(9-Decen-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(9-Decen-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In biology, it has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors . In medicine, it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease by inhibiting β-amyloid protein aggregation . Additionally, it is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-(9-Decen-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The exact molecular pathways and targets involved in these actions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(9-Decen-1-yl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as N-isoindoline-1,3-dione and substituted isoindolines . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific structural features and functional groups, which confer distinct chemical properties and biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-dec-9-enylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h2,9-10,12-13H,1,3-8,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQPHYSETMEGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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